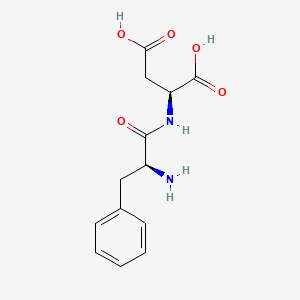

Phe-Asp

Beschreibung

This compound has been reported in Brassica napus and Trypanosoma brucei with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMGTNOVUDIKRE-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22828-05-3 | |

| Record name | Phenylalanylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Functions of the Phe-Asp Dipeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-Aspartate (Phe-Asp) is a molecule of growing interest in the scientific community. Composed of the amino acids L-phenylalanine and L-aspartic acid, this simple peptide has been implicated in a range of biological activities, from enzyme inhibition to the modulation of cancer cell signaling pathways. This technical guide provides a comprehensive overview of the known biological functions of the this compound dipeptide, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Core Biological Functions

The biological activities of the this compound dipeptide are an emerging area of research. Current evidence points towards its involvement in several key cellular processes, most notably in the regulation of protein tyrosine phosphatases and potentially in the modulation of the renin-angiotensin system and taste perception.

Inhibition of Protein Tyrosine Phosphatases PTP1B and SHP2

A significant body of research has highlighted the role of short peptides containing Phenylalanine and Aspartic acid residues as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] These phosphatases are crucial regulators of cellular signaling and are considered important therapeutic targets in breast cancer and other diseases.[3][4]

Quantitative Data: Inhibition of PTP1B and SHP2

| Dipeptide/Compound | Target | IC50 | Reference |

| Short peptides containing Phe and Asp residues | PTP1B | Data not explicitly available for this compound dipeptide | [2][5] |

| Short peptides containing Phe and Asp residues | SHP2 | Data not explicitly available for this compound dipeptide | [2][5] |

| SHP099 (Allosteric SHP2 Inhibitor) | SHP2 | 0.071 µM | [6] |

| NSC-87877 (PTP inhibitor) | SHP2 | 0.318 µM | [7] |

| Ellagic acid (Natural PTP inhibitor) | SHP2 | 0.69 ± 0.07 µM | [8] |

| Ursolic acid (Natural PTP inhibitor) | SHP2 | 2.73 µM - 3.33 µM | [8] |

Signaling Pathways

PTP1B and SHP2 are key negative and positive regulators, respectively, of the RAS-ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and differentiation.[8][9] By inhibiting these phosphatases, this compound-containing peptides can modulate these pathways, potentially leading to anti-cancer effects.

Experimental Protocols

In Vitro PTP1B/SHP2 Phosphatase Activity Assay (Colorimetric) [10][11][12]

-

Reagent Preparation:

-

Assay Buffer: 100 mM MES, pH 6.0, containing 300 mM NaCl, 2mM EDTA, 2 mM DTT, and 0.1% NP-40.

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP) at a working concentration of 2 mM in Assay Buffer.

-

Enzyme: Recombinant human PTP1B or SHP2 diluted in ice-cold Assay Buffer.

-

Inhibitor: this compound dipeptide dissolved in a suitable solvent (e.g., water or DMSO) and serially diluted.

-

-

Assay Procedure:

-

Add 10 µL of the serially diluted this compound or control inhibitor to the wells of a 96-well microplate.

-

Add 80 µL of the diluted enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

MCF-7 Cell Viability (MTT) Assay [13][14][15]

-

Cell Culture:

-

Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of the this compound dipeptide and incubate for 24-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Potential Angiotensin-Converting Enzyme (ACE) Inhibition

Dipeptides and tripeptides are known to be prevalent among potent ACE inhibitors of food origin.[11] The characteristics of ACE inhibitory peptides often include the presence of hydrophobic amino acids at the C-terminus.[16] While specific IC50 values for the this compound dipeptide are not widely reported, its constituent amino acids suggest a potential for ACE inhibitory activity.

Quantitative Data: ACE Inhibition by Related Peptides

| Peptide | IC50 | Reference |

| Phe-Gly-Met-Pro-Leu-Asp-Arg | 219.35 µM | [2] |

| Met-Glu-Leu-Val-Leu-Arg | 236.85 µM | [2] |

| YYWK | 19.98 ± 8.19 μM | [16] |

| WWNW | 36.76 ± 1.32 μM | [16] |

Experimental Protocol

In Vitro ACE Inhibition Assay [2][16]

-

Reagents:

-

ACE from rabbit lung.

-

Substrate: Hippuryl-His-Leu (HHL).

-

Buffer: Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl₂.

-

-

Procedure:

-

Pre-incubate ACE with the this compound dipeptide at various concentrations.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate at 37°C.

-

Stop the reaction with an acid (e.g., HCl).

-

Quantify the product (hippuric acid) using HPLC.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition.

-

Determine the IC50 value.

-

Interaction with Bitter Taste Receptors

Dipeptides and tripeptides are known to activate human bitter taste receptors (T2Rs).[17] The bitterness of peptides is often associated with the presence of hydrophobic amino acids.[4] Studies have shown that peptides containing Phenylalanine can activate several T2Rs, including TAS2R1 and TAS2R4.[17]

Quantitative Data: Bitter Taste Receptor Activation by Related Peptides

| Peptide | Receptor | EC50 | Reference | |---|---|---| | L-Phenylalanine | TAS2R1, TAS2R4, TAS2R8, TAS2R39 | ~1000 µM (Effective Concentration) |[17] | | Trp-Trp-Trp | TAS2R4, TAS2R14, TAS2R46 | Data not specified |[17] |

Experimental Protocol

Cell-Based Bitter Taste Receptor Activation Assay [17]

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T) and transiently transfect with the gene for the specific human T2R and a G-protein chimera.

-

-

Calcium Imaging:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulate the cells with different concentrations of the this compound dipeptide.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity.

-

Determine the EC50 value from the dose-response curve.

-

Conclusion

The this compound dipeptide is a promising bioactive molecule with potential applications in oncology and potentially in the management of hypertension and modulation of taste. Its ability to inhibit key signaling phosphatases like PTP1B and SHP2 warrants further investigation, particularly in the context of breast cancer therapy. While its roles as an ACE inhibitor and a bitter taste receptor agonist are plausible based on the properties of its constituent amino acids and related peptides, more direct experimental evidence is needed to quantify these effects. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the biological functions of this intriguing dipeptide. Future research should focus on obtaining specific quantitative data for this compound and elucidating the precise molecular mechanisms underlying its observed activities.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting protein-tyrosine phosphatases in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A brake becomes an accelerator: PTP1B--a new therapeutic target for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. m.youtube.com [m.youtube.com]

- 15. japsonline.com [japsonline.com]

- 16. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

The Accidental Sweetness: A Technical Guide to the Discovery of L-phenylalanyl-L-aspartic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery of L-phenylalanyl-L-aspartic acid methyl ester, commercially known as aspartame (B1666099). It delves into the seminal synthesis protocols, quantitative sensory analysis, and the underlying biochemical pathways of its sweet taste perception. This guide is intended for researchers, scientists, and professionals in the field of drug development and food science who seek a detailed understanding of this pivotal discovery.

Discovery and Synthesis

Aspartame was serendipitously discovered in 1965 by James M. Schlatter, a chemist at G.D. Searle & Company.[1] While working on the synthesis of a tetrapeptide for an anti-ulcer drug candidate, he accidentally tasted a compound he had synthesized, L-aspartyl-L-phenylalanine methyl ester, and found it to be intensely sweet.[1] This accidental discovery paved the way for one of the most widely used artificial sweeteners.

Original Synthesis Protocol

The foundational synthesis of aspartame is detailed in U.S. Patent 3,492,131, awarded to James M. Schlatter and assigned to G.D. Searle & Co.[2][3] The process involves the coupling of two amino acid derivatives, L-aspartic acid and the methyl ester of L-phenylalanine. A crucial aspect of the synthesis is the protection of the amino and β-carboxyl groups of aspartic acid to ensure the formation of the desired α-aspartyl linkage, as the β-aspartyl isomer is bitter.[4]

Experimental Protocol: Synthesis of L-aspartyl-L-phenylalanine methyl ester

The following protocol is adapted from the original patent literature.

Materials:

-

β-benzyl N-benzyloxycarbonyl-L-aspartate

-

L-phenylalanine methyl ester

-

Palladium on charcoal catalyst (5%)

-

Hydrogen gas

-

Anhydrous ether

-

Ethyl acetate

-

Water

Procedure:

-

Coupling Reaction: A solution of β-benzyl N-benzyloxycarbonyl-L-aspartate and L-phenylalanine methyl ester in a suitable solvent is treated with dicyclohexylcarbodiimide (DCC) at low temperatures. The DCC acts as a coupling agent, facilitating the formation of the peptide bond.

-

Removal of Dicyclohexylurea (DCU): The byproduct of the coupling reaction, dicyclohexylurea, is insoluble in most organic solvents and is removed by filtration.

-

Deprotection: The resulting protected dipeptide is dissolved in a suitable solvent (e.g., aqueous acetic acid) and subjected to catalytic hydrogenation using a palladium on charcoal catalyst. This step removes the N-benzyloxycarbonyl and β-benzyl protecting groups.

-

Purification: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude L-aspartyl-L-phenylalanine methyl ester is then purified by recrystallization from water.

Logical Workflow for Aspartame Synthesis

Caption: Workflow of the original aspartame synthesis.

Quantitative Analysis

The accurate quantification of aspartame and its potential isomers and degradation products is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique employed.

Experimental Protocol: HPLC Analysis of Aspartame

This protocol provides a general framework for the quantitative analysis of aspartame.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate (B84403) monobasic

-

Phosphoric acid

-

Water (HPLC grade)

-

Aspartame standard

-

β-aspartame standard (if available)

Procedure:

-

Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.0125 M potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol.[5] The exact ratio is optimized for the specific column and system.

-

Standard Solution Preparation: Prepare a stock solution of aspartame in the mobile phase and perform serial dilutions to create a calibration curve.

-

Sample Preparation: For liquid samples like beverages, degas the sample and filter it through a 0.45 µm syringe filter. Solid samples should be accurately weighed, dissolved in the mobile phase, and filtered.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples. The concentration of aspartame in the samples is determined by comparing the peak area to the calibration curve.

Table 1: Quantitative Data for Aspartame Analysis

| Parameter | Value | Reference |

| HPLC Column | C18 Reverse-Phase | [5] |

| Mobile Phase | Acetonitrile/Phosphate Buffer | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection Wavelength | 210 nm | [5] |

| Sweetness Potency | ~200 times sucrose (B13894) | [1][6] |

| Melting Point | 246-247 °C | [6] |

Sensory Evaluation

The defining characteristic of aspartame is its intense sweetness. Quantifying this sensory attribute requires rigorous and standardized sensory evaluation protocols.

Experimental Protocol: Sensory Panel Evaluation of Sweetness Intensity

This protocol outlines a method for determining the relative sweetness of aspartame.

Panelist Selection and Training:

-

Recruitment: Recruit a panel of 10-15 individuals.

-

Screening: Screen panelists for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) through threshold tests.

-

Training: Train the selected panelists to recognize and scale the intensity of sweetness using a series of sucrose solutions of known concentrations. Panelists should be trained to use a rating scale, such as a 100-point graphical scale, where 0 represents no sweetness and 100 represents extremely high sweetness.[7]

Evaluation Procedure:

-

Sample Preparation: Prepare a series of aspartame solutions at different concentrations in deionized water. Also prepare a set of sucrose solutions to be used as references. All solutions should be presented at a controlled temperature (e.g., 20-22°C).[8]

-

Presentation: Present the samples to the panelists in a randomized order. Panelists should rinse their mouths with water between samples.[7]

-

Rating: Panelists rate the sweetness intensity of each sample on the provided scale.

-

Data Analysis: The mean sweetness intensity ratings for each concentration of aspartame are calculated. A dose-response curve can then be generated to determine the concentration of aspartame that is equi-sweet to a given concentration of sucrose.

Table 2: Sensory Profile of Aspartame Compared to Sucrose

| Attribute | Aspartame | Sucrose | Reference |

| Sweetness Onset | Slower | Faster | [9] |

| Sweetness Lingering | Longer | Shorter | [9] |

| Bitter Aftertaste | Minimal to None | None | [9][10] |

| Metallic Aftertaste | Minimal to None | None | [9][10] |

Mechanism of Sweet Taste Perception

The sweet taste of aspartame is mediated by a specific G-protein coupled receptor (GPCR) located in the taste buds on the tongue. This receptor, known as the T1R2/T1R3 heterodimer, is responsible for detecting a wide range of sweet-tasting molecules.

Signaling Pathway of Sweet Taste Perception

-

Binding: Aspartame binds to a specific site on the T1R2 subunit of the T1R2/T1R3 receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-protein Activation: The conformational change activates an associated heterotrimeric G-protein called gustducin (B1178931). Specifically, the Gα subunit of gustducin releases GDP and binds GTP.

-

Effector Enzyme Activation: The activated Gα-GTP subunit dissociates and activates the enzyme phospholipase C-β2 (PLCβ2).

-

Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca²⁺).

-

Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5). The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell.

-

Neurotransmitter Release: Depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers that transmit the sweet taste signal to the brain.

Sweet Taste Signaling Pathway

Caption: The signaling cascade of aspartame-induced sweet taste.

References

- 1. youngin.com [youngin.com]

- 2. US3492131A - Peptide sweetening agents - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. researchgate.net [researchgate.net]

- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 8. agriculturejournals.cz [agriculturejournals.cz]

- 9. Khan Academy [khanacademy.org]

- 10. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]

Phe-Asp as a Metabolite in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-aspartic acid (Phe-Asp) is a dipeptide composed of L-phenylalanine and L-aspartic acid. While its isomer, Aspartyl-phenylalanine (Asp-Phe), is a known metabolite of the artificial sweetener aspartame (B1666099), the endogenous roles and metabolic pathways of this compound are less understood. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding this compound in biological systems. It covers its chemical properties, potential metabolic origins, analytical methodologies for its detection, and discusses the current gaps in understanding its physiological functions. This document aims to provide a foundational resource for researchers interested in the study of this dipeptide and to stimulate further investigation into its potential roles in health and disease.

Introduction

Dipeptides, the smallest peptides, are increasingly recognized as bioactive molecules with diverse physiological roles, extending beyond their function as intermediates in protein metabolism. Phenylalanyl-aspartic acid (this compound) is one such dipeptide whose presence has been noted in various organisms, yet its specific functions within mammalian systems remain largely uncharacterized.[1] In contrast, its isomer, Asp-Phe, is a known breakdown product of aspartame and has been studied in that context.[2] This guide focuses on the current state of knowledge of this compound, distinguishing it from its more studied isomer and highlighting the significant opportunities for research in this area.

Chemical and Physical Properties

This compound is a dipeptide formed from L-phenylalanine and L-aspartic acid residues.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₅ | PubChem |

| Molecular Weight | 280.28 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid | PubChem |

| Synonyms | Phenylalanyl-aspartic acid, this compound, FD dipeptide | PubChem |

| Physical Description | Solid | Human Metabolome Database |

| LogP (estimated) | -2.75 | Human Metabolome Database |

Metabolism and Biological Presence

The metabolic pathways leading to the endogenous synthesis and degradation of the this compound dipeptide are not well-defined in the scientific literature. However, some insights can be gleaned from related research.

Biosynthesis

The endogenous synthesis of a related isomer, N-beta-L-aspartyl-L-phenylalanine (β-Asp-Phe), has been suggested. One study demonstrated the formation of β-Asp-Phe from the incubation of asparagine and phenylalanine with a human kidney enzyme extract, indicating a potential enzymatic pathway for the synthesis of such dipeptides.[1] It is plausible that this compound could be synthesized through similar enzymatic processes involving the ligation of L-phenylalanine and L-aspartic acid, potentially as part of broader protein turnover or specific biosynthetic pathways.

Degradation

The degradation of peptides containing aspartyl residues is known to occur in biological systems. These processes can involve the formation of a cyclic imide intermediate, which can then be hydrolyzed to form either the original aspartyl linkage or an iso-aspartyl linkage. The rate of this degradation is influenced by the specific amino acid sequence and the local chemical environment. While specific enzymatic degradation pathways for the this compound dipeptide have not been explicitly detailed, it is likely catabolized by peptidases that cleave dipeptides into their constituent amino acids.

Biological Occurrence

This compound has been reported in the plant Brassica napus and the protozoan Trypanosoma brucei.[1] A study on the isomer β-Asp-Phe has provided quantitative data on its presence in humans.

| Biological Matrix | Concentration / Excretion Rate |

| Human Plasma (β-Asp-Phe) | ~5 ng/mL |

| Human Urine (β-Asp-Phe) | 801 ± 117 µ g/day |

Table 1: Quantitative data for N-beta-L-aspartyl-L-phenylalanine (β-Asp-Phe) in human biological fluids. Data adapted from a study on the normal constituents of human plasma and urine.[1]

It is important to note that this data is for the β-isomer, and equivalent quantitative data for the α-isomer (this compound) in mammalian systems is currently lacking.

Potential Biological Functions

The specific biological functions of the this compound dipeptide are largely unknown and represent a significant gap in the current scientific literature. However, based on the roles of its constituent amino acids and related dipeptides, several areas of potential function can be hypothesized.

-

Neurological Activity: Both phenylalanine and aspartic acid have significant roles in the central nervous system. Phenylalanine is a precursor to neurotransmitters such as dopamine, while D-aspartic acid has been identified as a novel neurotransmitter. It is conceivable that this compound could have neuromodulatory or other neuroactive properties.

-

Metabolic Regulation: Dipeptides can be absorbed from the gut and may have roles in signaling and metabolic regulation. Further research is needed to explore if this compound interacts with any cellular receptors or transporters to influence metabolic pathways.

-

Taste and Food Science: While the methylated dipeptide ester Asp-Phe-OMe (aspartame) is a well-known artificial sweetener, the taste profile of this compound itself is not well-documented. Studies on various dipeptides have shown a range of taste properties from bitter to umami, suggesting that this compound may also have sensory characteristics.

Experimental Protocols

Detailed experimental protocols specifically for the study of this compound are scarce. However, established methods for peptide analysis can be readily adapted.

Synthesis of this compound

Chemical synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general workflow for solution-phase synthesis is outlined below.

Solution-phase synthesis workflow for this compound.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

A sensitive and specific method for the quantification of this compound in biological matrices can be developed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General workflow for this compound quantification by LC-MS/MS.

Key Methodological Considerations:

-

Sample Preparation: Efficient extraction and clean-up are critical to remove interfering substances from complex biological matrices. Protein precipitation followed by solid-phase extraction (SPE) is a common approach.

-

Chromatography: Reversed-phase chromatography is suitable for separating the relatively polar this compound from other components. The choice of column and mobile phase gradient should be optimized for resolution and peak shape.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for peptide analysis. Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature describing specific signaling pathways activated by this compound. Research into the potential interaction of this compound with cellular receptors is a critical next step to elucidating its biological function. The diagram below illustrates a hypothetical logical relationship for investigating the potential signaling effects of this compound.

Hypothetical signaling cascade for this compound investigation.

Conclusion and Future Directions

The study of this compound as a metabolite in biological systems is in its infancy. While its chemical properties are well-defined and analytical methods for its detection can be adapted from existing peptide analysis protocols, there is a significant lack of information regarding its specific biological roles. The discovery of its isomer, β-Asp-Phe, as an endogenous component of human plasma and urine provides a strong rationale for further investigation into the presence and function of this compound.

Future research should focus on:

-

Developing and validating sensitive and specific analytical methods for the quantification of both α- and β-isomers of this compound in various biological tissues and fluids.

-

Investigating the endogenous biosynthesis and degradation pathways of this compound.

-

Screening for potential receptor interactions and downstream signaling effects of this compound in relevant cell models.

-

Exploring the physiological effects of this compound in in vivo models to understand its potential roles in health and disease.

Addressing these knowledge gaps will be crucial to understanding the significance of this dipeptide as a bioactive molecule and may open new avenues for therapeutic development.

References

The Biological Activity of Phenylalanyl-Aspartate (Phe-Asp) Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyl-Aspartate (Phe-Asp), a molecule composed of phenylalanine and aspartic acid, is a naturally occurring metabolite found in various organisms.[1] While its methylated ester form, aspartame, is widely recognized as an artificial sweetener, the intrinsic biological activities of the unmodified this compound dipeptide are less understood. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, detailed experimental protocols for their assessment, and discusses potential signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic and functional potential of this dipeptide.

Introduction

Dipeptides, the simplest peptide units, are increasingly recognized for their diverse biological roles beyond their basic nutritional value as products of protein digestion. They can exert a range of physiological effects, including antihypertensive, antioxidant, and anti-inflammatory activities. The specific sequence of the constituent amino acids is a critical determinant of a dipeptide's bioactivity.

This compound is a dipeptide of interest due to its constituent amino acids. Phenylalanine is an essential aromatic amino acid, and aspartic acid is a non-essential acidic amino acid. While research has focused on its synthetic derivative, aspartame, which has been studied for its potential anorexic effects, the inherent bioactivities of the this compound dipeptide itself remain a promising area of investigation. This guide will explore the potential of this compound in several key areas of biological activity.

Potential Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of the this compound dipeptide is limited in publicly available literature. However, based on the activities of similar dipeptides and larger peptides containing the this compound sequence, several potential biological activities can be postulated.

Angiotensin-Converting Enzyme (ACE) Inhibition

Many bioactive peptides derived from food sources are known to inhibit ACE, a key enzyme in the regulation of blood pressure. The presence of aromatic amino acids like phenylalanine at the C-terminus of a peptide can contribute to its ACE inhibitory activity. A pentapeptide containing the this compound sequence (this compound-Gly-Ile-Pro) has been identified as having ACE inhibitory activity.[2]

Table 1: Potential ACE Inhibitory Activity of this compound and Related Peptides

| Peptide/Compound | Source/Type | IC50 Value (µM) | Reference/Notes |

| This compound | Dipeptide | Not Determined | Activity to be determined experimentally. |

| This compound-Gly-Ile-Pro | Pentapeptide | 60.4 (EC50 for α-amylase inhibition) | [2] |

| Captopril (B1668294) | Positive Control Drug | Varies (typically in nM range) | Standard ACE inhibitor for comparison. |

Antioxidant Activity

The antioxidant potential of peptides is often attributed to the presence of certain amino acid residues that can donate electrons to neutralize free radicals. Aromatic amino acids, such as phenylalanine, can contribute to antioxidant activity.

Table 2: Potential Antioxidant Activity of this compound

| Assay | Metric | Result for this compound | Reference/Notes |

| DPPH Radical Scavenging | IC50 (µg/mL) | Not Determined | To be determined experimentally. |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Not Determined | To be determined experimentally. |

Anti-inflammatory Activity

Certain dipeptides have demonstrated the ability to modulate inflammatory responses. The potential anti-inflammatory effects of this compound could be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

Table 3: Potential Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Measured Mediator | Inhibition by this compound (%) | IC50 (µM) | Reference/Notes |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Not Determined | Not Determined | To be determined experimentally. |

| RAW 264.7 Macrophages | LPS | TNF-α | Not Determined | Not Determined | To be determined experimentally. |

| RAW 264.7 Macrophages | LPS | IL-6 | Not Determined | Not Determined | To be determined experimentally. |

Experimental Protocols

To facilitate further research into the biological activities of the this compound dipeptide, this section provides detailed methodologies for key in vitro assays.

ACE Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for determining ACE inhibitory activity.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

This compound dipeptide

-

Captopril (positive control)

-

Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Prepare a solution of ACE in borate buffer.

-

Prepare a solution of HHL in borate buffer.

-

Prepare various concentrations of the this compound dipeptide and captopril in borate buffer.

-

In a microcentrifuge tube, add 50 µL of the this compound dipeptide solution (or captopril/buffer for control) to 50 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate.

-

Re-dissolve the dried HA in 1 mL of distilled water.

-

Measure the absorbance at 228 nm.

-

The percentage of ACE inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of control)) * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

This compound dipeptide

-

Ascorbic acid or Trolox (positive control)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare various concentrations of the this compound dipeptide and the positive control in methanol.

-

In a 96-well plate, add 100 µL of the this compound dipeptide solution (or positive control/methanol for blank) to each well.

-

Add 100 µL of the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.

-

The IC50 value is determined from a dose-response curve.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay is used to evaluate the potential anti-inflammatory effects of this compound.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound dipeptide

-

Dexamethasone (B1670325) (positive control)

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound dipeptide or dexamethasone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After incubation, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the nitrite (B80452) concentration in the supernatant as an indicator of NO production, following the manufacturer's instructions.

-

Cytokine Measurement (TNF-α and IL-6): Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant, according to the manufacturer's protocols.

-

Determine the percentage of inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control.

-

Calculate the IC50 values if a dose-dependent inhibition is observed.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by the this compound dipeptide have not yet been elucidated. However, based on the activities of other dipeptides, some potential mechanisms can be hypothesized. For instance, the dipeptide Pro-Asp has been shown to promote IGF-1 secretion and expression in hepatocytes by enhancing the JAK2/STAT5 signaling pathway.[3] It is plausible that this compound could interact with cell surface receptors or be transported into cells to modulate intracellular signaling cascades involved in inflammation, oxidative stress, or blood pressure regulation.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Experimental Workflow for Investigating Signaling Pathways

Conclusion and Future Directions

The this compound dipeptide presents an intriguing subject for further research in the field of bioactive peptides. While its methylated derivative, aspartame, is well-known, the inherent biological activities of this compound are largely unexplored. Based on the activities of structurally related peptides, this compound holds potential as an ACE inhibitor, an antioxidant, and an anti-inflammatory agent.

Future research should focus on:

-

Systematic in vitro screening of this compound for a broad range of biological activities using the protocols outlined in this guide.

-

Determination of quantitative efficacy , such as IC50 values, to benchmark its potency against known active compounds.

-

Elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its effects.

-

In vivo studies in appropriate animal models to validate any promising in vitro findings and to assess its bioavailability and therapeutic potential.

This technical guide provides a foundational framework to stimulate and guide future investigations into the biological activities of the this compound dipeptide, potentially unlocking its value for applications in human health and wellness.

References

Phe-Asp in Proteomics and Metabolomics: A Technical Guide for Researchers

An In-depth Technical Guide on the Dipeptide Phenylalanine-Aspartate (Phe-Asp)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Aspartate (this compound) is an endogenous metabolite formed from the proteinogenic amino acids L-phenylalanine and L-aspartic acid.[1] While often considered a simple product of protein degradation, emerging evidence suggests that small peptides like this compound may play more complex regulatory roles in cellular processes. Both of its constituent amino acids are deeply involved in neurotransmission; L-phenylalanine is a precursor to dopamine (B1211576) and norepinephrine, while L-aspartate itself is an excitatory neurotransmitter.[2] This has led to increasing interest in the biological significance of this compound, particularly in the context of neurological function and disease.

This technical guide provides a comprehensive overview of this compound in proteomics and metabolomics studies. It details experimental protocols for its identification and quantification, summarizes available quantitative data, and explores its potential biological roles, including a hypothetical signaling pathway.

Quantitative Data

The quantification of this compound and related dipeptides in biological matrices is a key aspect of understanding their physiological and pathological relevance. The following tables summarize available quantitative data from studies in human and mouse samples.

Table 1: Quantification of this compound in Human Biological Fluids

| Analyte | Matrix | Concentration | Method | Reference |

| N-beta-L-aspartyl-L-phenylalanine | Plasma | ~5 ng/mL | HPLC, GC-MS | [3] |

| N-beta-L-aspartyl-L-phenylalanine | Urine | 801 +/- 117 µ g/day | HPLC, GC-MS | [3] |

| Gly-Asp | Plasma | Consistently Detectable | UPLC-MS/MS | [4] |

| Gly-Asp | Cerebrospinal Fluid (CSF) | Consistently Detectable | UPLC-MS/MS | [4] |

Table 2: Quantification of Gly-Asp in Various Mouse Tissues (as a representative aspartate-containing dipeptide)

| Tissue | Concentration Range (nmol/g) |

| Brain | ~1-10 |

| Liver | ~10-50 |

| Spleen | ~50-200 |

| Thymus | ~50-200 |

Data adapted from a study quantifying 36 dipeptides in C57BL/6N wildtype mice, highlighting the organ-specific distribution of dipeptides.[5][6][7]

Hypothetical Signaling Pathway of this compound

While a specific signaling pathway directly initiated by the binding of extracellular this compound to a receptor has yet to be fully elucidated, a plausible mechanism can be hypothesized based on the known roles of its constituent amino acids and the general mechanisms of dipeptide uptake and signaling. This hypothetical pathway suggests that this compound may influence neuronal function primarily after being transported into the cell and hydrolyzed into Phenylalanine and Aspartate.

Caption: Hypothetical signaling pathway of this compound in a neuron.

Experimental Protocols

Sample Preparation for Peptidomics from Serum/Plasma

This protocol is a general guideline for the extraction of peptides from serum or plasma, suitable for subsequent LC-MS/MS analysis.

Materials:

-

Serum or plasma sample

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Centrifugal filter units (e.g., 10 kDa MWCO)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Evaporator (e.g., SpeedVac)

Procedure:

-

Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of cold acetonitrile to precipitate larger proteins. Vortex briefly and incubate at -20°C for 30 minutes.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the peptide fraction.

-

Ultrafiltration (Optional but Recommended): Pass the supernatant through a 10 kDa molecular weight cutoff filter by centrifugation to further remove any remaining high molecular weight proteins.[8]

-

Acidification: Acidify the filtrate with 0.1% TFA.

-

Desalting and Concentration: Use a C18 SPE cartridge to desalt and concentrate the peptide sample.

-

Condition the cartridge with methanol, followed by 50% ACN in 0.1% TFA.

-

Equilibrate the cartridge with 0.1% TFA in water.

-

Load the acidified sample.

-

Wash the cartridge with 0.1% TFA in water to remove salts.

-

Elute the peptides with 50% ACN in 0.1% TFA.

-

-

Drying: Dry the eluted peptides in a vacuum evaporator.

-

Reconstitution: Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

UPLC-MS/MS Quantification of this compound

This protocol is based on a method for the quantification of multiple dipeptides and can be adapted for the specific analysis of this compound.[5][6] It involves pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag™).

Materials:

-

Reconstituted peptide extract from sample preparation.

-

AccQ-Tag™ Ultra Derivatization Kit (containing borate (B1201080) buffer, AQC reagent powder, and reagent diluent).

-

Heating block (55°C).

-

UPLC-MS/MS system.

Procedure:

-

Derivatization:

-

In a microcentrifuge tube, mix 10 µL of the peptide extract with 70 µL of AccQ-Tag Ultra borate buffer.

-

Add 20 µL of the reconstituted AQC reagent.

-

Vortex immediately for 10-15 seconds.

-

Let the reaction proceed for 1 minute at room temperature.

-

Heat the mixture at 55°C for 10 minutes to complete the derivatization.[9][10]

-

-

UPLC Separation:

-

Column: A reversed-phase column suitable for peptide separations (e.g., C18, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B to achieve separation of this compound from other components. (e.g., 5-95% B over 10-15 minutes).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.6 mL/min).

-

Injection Volume: 1-5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for AQC-derivatized this compound:

-

Q1 (Precursor Ion): The m/z of the derivatized this compound. This will be the mass of this compound (280.28 g/mol ) + the mass of the AQC tag (170.19 g/mol ) + the mass of a proton.

-

Q3 (Product Ion): A characteristic fragment ion. For AQC derivatives, a common fragment is at m/z 171.1, corresponding to the AQC tag itself.[5] Other peptide-specific fragments should also be monitored for confirmation.

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity for the this compound derivative.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for proteomics and metabolomics studies focused on dipeptides like this compound.

Caption: Targeted peptidomics workflow for this compound quantification.

Caption: Untargeted metabolomics workflow for dipeptide discovery.

Conclusion

The study of this compound and other dipeptides represents a growing field within proteomics and metabolomics. While challenges remain in fully elucidating their biological functions, the analytical tools and methodologies are now in place for their robust quantification in a variety of biological samples. The potential for this compound to act as a biomarker, particularly in the context of neurological disorders, warrants further investigation. The protocols and information provided in this guide offer a foundation for researchers to explore the role of this intriguing dipeptide in health and disease.

References

- 1. This compound | C13H16N2O5 | CID 6992643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of N-beta-L-aspartyl-L-phenylalanine as a normal constituent of human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lcms.cz [lcms.cz]

- 10. youtube.com [youtube.com]

Investigating the Phenylalanyl-Aspartic Acid Signaling Nexus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While a distinct, formally designated "Phenylalanyl-aspartic acid signaling pathway" is not established in current scientific literature, the constituent amino acids of this dipeptide, L-phenylalanine and L-aspartic acid, are pivotal players in a multitude of cellular signaling cascades. This technical guide explores the potential signaling activities of Phenylalanyl-aspartic acid (Phe-Asp) by examining its interactions with known amino acid-sensing G protein-coupled receptors (GPCRs) and other key signaling nodes. Understanding these interactions is critical for researchers in drug discovery and development, as they may represent novel therapeutic targets. This document provides an in-depth overview of the most probable signaling pathways modulated by this compound, detailed experimental protocols for their investigation, and quantitative data to support further research.

Introduction: The Biological Significance of Phenylalanyl-Aspartic Acid

Phenylalanyl-aspartic acid is a dipeptide composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-aspartic acid.[1] While the dipeptide itself is not extensively characterized as a signaling molecule, its components are integral to numerous physiological processes. L-phenylalanine serves as a precursor for the synthesis of vital neurotransmitters such as dopamine (B1211576) and norepinephrine, and its dysregulation is associated with metabolic disorders.[2][3][] L-aspartic acid also functions as a neurotransmitter and is a key metabolite in cellular metabolism. The artificial sweetener aspartame, the methyl ester of L-aspartyl-L-phenylalanine, is a well-known modulator of taste receptors, hinting at the potential for the closely related this compound dipeptide to interact with similar sensory receptors.[5]

Given the biological activities of its constituent amino acids and related molecules, it is hypothesized that Phenylalanyl-aspartic acid may exert its effects through one or more of the following signaling pathways:

-

Sweet Taste Receptor (T1R2/T1R3) Pathway: Modulating taste perception and metabolic signaling.

-

Calcium-Sensing Receptor (CaSR) Pathway: Influencing calcium homeostasis and other cellular functions.

-

G Protein-Coupled Receptor Class C Group 6 Member A (GPRC6A) Pathway: Participating in metabolic regulation.

-

Insulin (B600854) Signaling Pathway: Potentially modulating glucose uptake and metabolism.[6][7]

This guide will delve into the core signaling mechanisms of these pathways, providing a framework for investigating the potential role of Phenylalanyl-aspartic acid.

Potential Signaling Pathways for Phenylalanyl-Aspartic Acid

The Sweet Taste Receptor (T1R2/T1R3) Signaling Pathway

The heterodimeric GPCR, T1R2/T1R3, is the principal receptor responsible for detecting sweet tastes. Its activation by various sweet compounds, including some amino acids and the artificial sweetener aspartame, initiates a downstream signaling cascade that leads to neurotransmitter release and the perception of sweetness.

Figure 1: Hypothesized T1R2/T1R3 signaling cascade initiated by Phenylalanyl-aspartic acid.

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a pleiotropic GPCR that plays a central role in calcium homeostasis. It can be allosterically modulated by L-amino acids, including phenylalanine. Activation of CaSR can lead to the stimulation of multiple G protein families, resulting in diverse downstream effects.

Figure 2: Potential CaSR signaling pathways modulated by Phenylalanyl-aspartic acid.

The GPRC6A Signaling Pathway

GPRC6A is an orphan GPCR that is activated by basic L-amino acids and is involved in metabolic regulation. Its activation can also trigger multiple downstream signaling cascades, including the Gq/11 and Gs pathways.

Figure 3: GPRC6A signaling pathways potentially activated by Phenylalanyl-aspartic acid.

Quantitative Data on Amino Acid-Sensing Receptor Activation

The following table summarizes key quantitative parameters for the activation of amino acid-sensing receptors by relevant ligands. Data for Phenylalanyl-aspartic acid is largely unavailable and represents a key area for future research.

| Receptor | Ligand | Parameter | Value | Cell Line | Reference |

| T1R2/T1R3 | Aspartame | EC50 | 0.2 ± 0.04 mM | HEK293 | [5] |

| L-Phenylalanine | EC50 | ~30 mM | HEK293 | Fushan et al., 2009 | |

| CaSR | L-Phenylalanine | EC50 | 3.2 ± 0.2 mM | HEK293 | Conigrave et al., 2000 |

| GPRC6A | L-Arginine | EC50 | 1.8 mM | HEK293 | Wellendorph et al., 2005 |

| L-Ornithine | EC50 | 1.1 mM | HEK293 | Wellendorph et al., 2005 |

Experimental Protocols for Pathway Investigation

General Experimental Workflow

A systematic approach is required to elucidate the signaling properties of Phenylalanyl-aspartic acid. The following workflow outlines the key experimental stages.

Figure 4: A typical experimental workflow for characterizing ligand-receptor interactions.

Detailed Methodologies

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous receptor expression and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, cells are transfected with plasmids encoding the receptor of interest (e.g., T1R2 and T1R3, CaSR, or GPRC6A) using a suitable transfection reagent such as Lipofectamine 2000, following the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.

-

Principle: This assay measures the increase in intracellular calcium concentration upon GPCR activation, typically through the Gq pathway.

-

Procedure:

-

Transfected cells are seeded in a 96-well black, clear-bottom plate.

-

After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Cells are washed to remove excess dye.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken before the automated addition of Phenylalanyl-aspartic acid at various concentrations.

-

Fluorescence is monitored over time to detect changes in intracellular calcium levels.

-

Data is analyzed to determine the EC50 value of the compound.

-

-

Principle: This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon the activation of Gs-coupled receptors or inhibited by Gi-coupled receptors.

-

Procedure:

-

Transfected cells are seeded in a 96-well plate.

-

After 24 hours, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of Phenylalanyl-aspartic acid. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data is analyzed to determine the effect of the compound on cAMP levels.

-

-

Principle: This technique detects the phosphorylation of downstream signaling proteins like Extracellular signal-Regulated Kinase (ERK) as an indicator of receptor activation.

-

Procedure:

-

Transfected cells are serum-starved for several hours before stimulation.

-

Cells are treated with Phenylalanyl-aspartic acid for a specific time course (e.g., 5, 10, 15 minutes).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified to determine the ratio of p-ERK to total ERK.

-

Conclusion and Future Directions

The investigation into a "Phenylalanyl-aspartic acid signaling pathway" is still in its nascent stages. This guide provides a foundational framework by proposing the most likely receptor targets and outlining the necessary experimental approaches to characterize the dipeptide's biological activity. Future research should focus on systematically screening this compound against a panel of amino acid-sensing receptors to identify direct interactions. Subsequent studies should then aim to elucidate the complete downstream signaling cascades and the physiological consequences of these interactions. Such endeavors will not only enhance our understanding of nutrient sensing and metabolic regulation but may also unveil novel therapeutic opportunities for a range of human diseases.

References

- 1. This compound | C13H16N2O5 | CID 6992643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 5. Aspartame - Wikipedia [en.wikipedia.org]

- 6. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Potential Role of Phenylalanyl-Aspartic Acid (Phe-Asp) as a Biomarker: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Phenylalanyl-Aspartic acid (Phe-Asp) is not currently an established biomarker for any physiological or pathological condition. Extensive review of scientific literature reveals a significant gap in research directly investigating this compound's potential in this capacity. This is largely due to its known metabolic fate; when consumed as part of the artificial sweetener aspartame (B1666099), this compound is rapidly hydrolyzed in the gastrointestinal tract into its constituent amino acids, phenylalanine and aspartic acid, and is not believed to enter systemic circulation intact.[1][2][3][4]

This technical guide, therefore, serves as a prospective analysis. It outlines the theoretical considerations, challenges, and a potential roadmap for investigating the utility of this compound as a biomarker, should conditions exist where it might appear in biological fluids. It also provides generalized experimental protocols and workflows that would be necessary for such an investigation. This document is intended to provide a foundational framework for researchers interested in exploring the largely uncharted territory of dipeptide biomarkers like this compound.

Introduction to Dipeptides as Biomarkers

Phenylalanyl-Aspartic Acid (this compound): Current Understanding

This compound is a dipeptide composed of L-phenylalanine and L-aspartic acid. Its primary relevance in human consumption is as the core component of the artificial sweetener aspartame, which is the methyl ester of this compound.

Metabolism of Ingested this compound (from Aspartame)

Current scientific consensus indicates that ingested aspartame is completely broken down in the small intestine by esterases and peptidases.[1][2][3][4] This process releases:

-

Phenylalanine (~50%)

-

Aspartic acid (~40%)

-

Methanol (~10%)

These components are then absorbed into the bloodstream in the same way they would be from other food sources.[1] The intact dipeptide this compound is not detected in circulating blood, even after high doses of aspartame consumption.[3]

The metabolic fate of ingested this compound is a critical barrier to its potential as a systemic biomarker. The following diagram illustrates this breakdown pathway.

Hypothetical Scenarios for this compound as a Biomarker

Despite the evidence for its complete digestion, we can theorize potential, yet unproven, scenarios where this compound could emerge as a biomarker:

-

Gastrointestinal Pathologies: In conditions with compromised intestinal barrier function or altered digestive enzyme activity, it is conceivable that small amounts of intact this compound could be absorbed into circulation.

-

Inborn Errors of Metabolism: A yet-to-be-discovered metabolic disorder affecting specific dipeptidases could potentially lead to an accumulation of this compound.

-

Marker of High Aspartame Intake: While unlikely to be systemic, this compound could potentially be measured in the gastrointestinal tract or feces as a direct marker of high aspartame consumption.

A Roadmap for Investigating this compound as a Biomarker

A structured approach is required to investigate the potential of any new biomarker. The following workflow outlines the necessary stages for evaluating this compound.

Data Presentation: Hypothetical Quantitative Data

To proceed through the biomarker pipeline, initial studies would need to generate quantitative data. The table below presents a hypothetical comparison of this compound concentrations in a disease state versus a healthy control group, illustrating the type of data that would be required to suggest a potential biomarker role.

| Analyte | Patient Group | Sample Type | Mean Concentration (ng/mL) | Standard Deviation | p-value |

| This compound | Disease Cohort (n=50) | Plasma | 15.2 | 4.5 | < 0.01 |

| This compound | Healthy Controls (n=50) | Plasma | 2.1 | 0.8 |

Table 1: Hypothetical quantitative data for this compound in a comparative study. This data is for illustrative purposes only and is not based on actual experimental results.

Experimental Protocols

The quantification of dipeptides in biological matrices is challenging but achievable with modern analytical techniques.

Key Experiment: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard technique for peptide quantification.[13][14][15][16]

Objective: To accurately measure the concentration of this compound in plasma samples.

Materials:

-

Human plasma samples collected in K2EDTA tubes

-

This compound analytical standard

-

Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., 13C9-Phe-Asp)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Protein precipitation plates (e.g., 96-well format)

-

Centrifuge capable of handling microplates

-

UHPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, add 10 µL of the SIL-IS working solution (at a known concentration).

-

Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be determined by infusion of the analytical standard).

-

SIL-IS: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be determined for the stable isotope-labeled standard).

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for this compound and its SIL-IS.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the concentration of this compound in unknown samples by determining the peak area ratio of the analyte to the SIL-IS and interpolating from the calibration curve.

-

Signaling Pathways and Broader Context

Should this compound be found to have a biological role beyond being a metabolic intermediate of aspartame, its constituent amino acids are deeply involved in major metabolic pathways.

Phenylalanine and Aspartic Acid Metabolism

Phenylalanine is an essential amino acid and a precursor for tyrosine, which in turn is a precursor for catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.[17][18][19] Aspartic acid is a non-essential amino acid that plays a key role in the urea (B33335) cycle and as a precursor for other amino acids. The diagram below shows the central metabolic roles of these amino acids.

Conclusion and Future Directions

The potential role of this compound as a biomarker is, at present, entirely theoretical. The primary and most significant challenge is the well-documented and rapid hydrolysis of this dipeptide in the gut, which likely prevents its entry into systemic circulation.

For researchers and drug development professionals, the path forward would require a fundamental shift in this understanding. Future research should focus on:

-

Sensitive Analytical Methods: Developing and validating ultra-sensitive assays capable of detecting trace amounts of this compound in biological fluids, confirming its absence or presence.

-

Targeted Disease Cohorts: Investigating patient populations with severe gastrointestinal disorders or suspected dipeptidase deficiencies to determine if this compound can be detected systemically under these specific pathological conditions.

-

Exploring the Endogenous Peptidome: Utilizing peptidomics approaches to screen for the presence of endogenously produced this compound, independent of dietary intake from aspartame.

Until such foundational research is conducted and provides evidence to the contrary, this compound remains a component of a common food additive that is broken down upon digestion, and not a viable candidate for a systemic biomarker. This guide provides the necessary framework for initiating such an exploratory research program.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Aspartame - Wikipedia [en.wikipedia.org]

- 4. Aspartame and Its Metabolites Cause Oxidative Stress and Mitochondrial and Lipid Alterations in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emerging role of the peptidome in biomarker discovery and degradome profiling | Semantic Scholar [semanticscholar.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Mass Spectrometry-based Peptidomics for Biomarker Discovery - Creative Proteomics Blog [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Peptide Biomarkers - Creative Proteomics [creative-proteomics.com]

- 10. The process chain for peptidomic biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Mass spectrometry for the quantification of bioactive peptides in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Phenylalanine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Silico Analysis of Phenylalanine-Aspartate Protein Binding

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-mediated protein-protein interactions (PPIs) are fundamental to a vast array of biological processes, making them a compelling class of targets for therapeutic intervention.[1][2] The development of peptide-based drugs offers advantages such as high specificity and low toxicity.[1][2] A critical aspect of designing these therapeutics is understanding the atomic-level details of how peptides interact with their protein targets. The interaction between Phenylalanine (Phe) and Aspartate (Asp) residues is a noteworthy motif in protein structure and binding. This interaction is often characterized by a stabilizing anion-π bond, where the negatively charged carboxylate group of Aspartate interacts favorably with the electron-rich aromatic ring of Phenylalanine.[3][4][5]

Computational, or in silico, methods provide a powerful and cost-effective toolkit for predicting, simulating, and analyzing these interactions, thereby accelerating the drug design and discovery process.[6][7] This guide provides a technical overview of the core in silico methodologies used to study Phe-Asp protein binding, complete with detailed protocols, quantitative data summaries, and workflow visualizations.

Core Computational Methodologies

The in silico analysis of protein-peptide interactions primarily relies on a synergistic combination of molecular docking, molecular dynamics simulations, and binding affinity calculations.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a peptide when bound to a protein receptor.[8][9] This technique is essential for identifying potential binding sites and generating initial structural models of the complex.[9]

Key Approaches in Protein-Peptide Docking:

-

Template-Based Docking: This method is used when a homologous protein-peptide complex structure is available. The known structure serves as a template to model the interaction of interest.[1][6]

-

Template-Free (or de novo) Docking: This approach is employed when no suitable template is available. It involves a broader search of the protein's surface and the peptide's conformational space.[1][8] It can be further divided into:

-

Hybrid Methods: These combine elements of both template-based and template-free approaches.[1][6]

Generalized Protocol for Protein-Peptide Docking:

-

Preparation of Receptor and Peptide:

-

Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB) or through homology modeling.

-

Clean the protein structure by removing water molecules, ligands, and other non-essential atoms. Add hydrogen atoms and assign appropriate protonation states for titratable residues.

-

Generate a 3D conformation of the this compound containing peptide. For short peptides, this can be done using peptide structure prediction tools like PEP-FOLD.[10]

-

-

Defining the Search Space:

-

For local docking, define a grid box or sphere around the putative binding site on the protein.

-